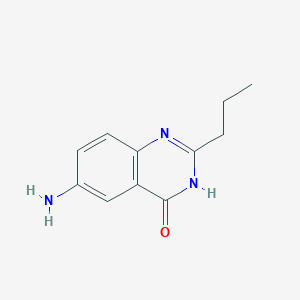

6-amino-2-propyl-3H-quinazolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-amino-2-propyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 6th position and a propyl group at the 2nd position of the quinazolinone ring imparts unique chemical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-propyl-3H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid with formamide to form 3H-quinazolin-4-one. This intermediate is then subjected to nitration to introduce a nitro group at the 6th position, followed by reduction using stannous chloride (SnCl2·2H2O) to yield 6-amino-3H-quinazolin-4-one .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-2-propyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as stannous chloride (SnCl2·2H2O) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted quinazolinones, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

While the search results do not specifically focus on the applications of "6-amino-2-propyl-3H-quinazolin-4-one," they do provide information on quinazolinone derivatives and their various applications, which can be useful in understanding the potential applications of the specified compound.

Quinazolin-4(3H)-ones, including their derivatives, are valuable structures in pharmaceutical chemistry due to their diverse biological activities . These compounds have a wide range of applications, including use as anti-anxiety, antibacterial, anticonvulsant, antifungal, anti-inflammatory, and antitumor agents .

Scientific Research Applications of Quinazoline Derivatives

- Antimicrobial Agents Studies have explored quinazoline derivatives for their antimicrobial properties. For example, Kumar et al. synthesized 2-(chloromethyl)-3-(4-methyl-6-oxo-5-[(E) - phenyldiazenyl] – 2 – thioxo - 5,6 –dihydropyrimidine - 1(2H) - yl)quinazoline -4(3H)-ones derivatives and found that the substituent on the phenyl ring significantly influenced the antibacterial profile . Compounds with methoxy and methyl-substituted rings were more active against gram-positive bacteria .

- Anticancer Drugs Certain quinazoline derivatives have demonstrated anticancer activity by inhibiting epidermal growth factor receptor (EGFR) autophosphorylation . Wissner and colleagues discovered quinazoline derivatives that exhibited EGFR kinase inhibitory activity . Additionally, Abouzid and coworkers synthesized 6-alkoxy-4-substituted-aminoquinazolines with EGFR kinase inhibitory activity, with many compounds showing potent antitumor activity .

- DHFR Inhibitors Quinazolinones have also been explored as dihydrofolate reductase (DHFR) inhibitors . Al-Omary and colleagues designed and evaluated 3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones as active DHFR inhibitors . Inhibition of DHFR or thymidylate synthase (TS) activity can lead to ‘thymineless cell death’, making these compounds potential cytotoxic agents .

- Anti-inflammatory Agents Certain 4-amino quinazoline derivatives have shown anti-inflammatory activity . Bansal et al. synthesized a novel class of these derivatives and found N-(4-fluorophenyl)quinazolin-4-amine to be the most potent compound, exhibiting high anti-inflammatory activity compared to indomethacin .

- ** kinase inhibitors** Some quinazoline derivatives have been identified as phosphoinositide-3-kinase inhibitors against various cancers such as pancreatic, prostate, breast and melanoma .

- Other applications Quinazoline derivatives have been used as poly ADP ribose polymerase (PARP) inhibitors for breast cancer treatment, type 1 receptor tyrosine kinase inhibitors, Sirtuin Modulating Agents, and Antidiabetic Agents .

Wirkmechanismus

The mechanism of action of 6-amino-2-propyl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt cellular processes . In cancer cells, it may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-amino-3H-quinazolin-4-one: Lacks the propyl group at the 2nd position, which may affect its biological activity and chemical properties.

2-propyl-3H-quinazolin-4-one:

Uniqueness

The presence of both the amino group at the 6th position and the propyl group at the 2nd position makes 6-amino-2-propyl-3H-quinazolin-4-one unique. This combination imparts distinct chemical properties and enhances its potential for various biological and industrial applications .

Eigenschaften

Molekularformel |

C11H13N3O |

|---|---|

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

6-amino-2-propyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C11H13N3O/c1-2-3-10-13-9-5-4-7(12)6-8(9)11(15)14-10/h4-6H,2-3,12H2,1H3,(H,13,14,15) |

InChI-Schlüssel |

SLPIOICVVXMDSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NC2=C(C=C(C=C2)N)C(=O)N1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.